molecular formula C18H17ClN4O5 B2436901 N-(3-chloro-4-methoxyphenyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide CAS No. 1797578-67-6

N-(3-chloro-4-methoxyphenyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide

Cat. No.: B2436901
CAS No.: 1797578-67-6
M. Wt: 404.81
InChI Key: FBVKFCWGFDQKOD-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O5 and its molecular weight is 404.81. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O5/c1-9-12(10(2)28-23-9)7-16(24)22-18-21-14(8-27-18)17(25)20-11-4-5-15(26-3)13(19)6-11/h4-6,8H,7H2,1-3H3,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVKFCWGFDQKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide (referred to as "the compound" hereafter) is a synthetic organic molecule with notable biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-substituted phenyl group, an isoxazole moiety, and a carboxamide functional group. Its molecular formula is C17H18ClN3O4C_{17}H_{18}ClN_{3}O_{4}, and its molecular weight is approximately 367.80 g/mol.

Research indicates that the compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it targets heat shock protein 90 (HSP90), which is crucial for the stability and function of numerous oncogenic proteins .
  • Antitumor Activity : In vitro studies have demonstrated that the compound effectively induces apoptosis in various cancer cell lines. Its structural components allow it to interfere with cell cycle regulation and promote programmed cell death .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating diseases characterized by chronic inflammation .

Biological Activity Data

The following table summarizes the biological activities of the compound based on various studies:

Activity Cell Line/Model Effect Observed Reference
AntitumorMia PaCa-2Induces apoptosis
AntitumorHepG2Inhibits cell proliferation
Enzyme InhibitionHSP90Decreases ATPase activity
Anti-inflammatoryMurine ModelReduces inflammatory markers

Case Studies

  • Case Study on Antitumor Efficacy : A study evaluated the effects of the compound on human pancreatic cancer cells (Mia PaCa-2). Results showed a dose-dependent decrease in cell viability, with significant induction of apoptosis markers such as cleaved caspase-3 and PARP .
  • Mechanistic Insights from HSP90 Inhibition : Research highlighted the compound's ability to bind to the ATP-binding site of HSP90, leading to its inhibition. This was corroborated through crystallographic studies that demonstrated conformational changes in HSP90 upon binding .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H22ClN3O6S
  • Molecular Weight : 453.94 g/mol
  • IUPAC Name : N-(3-chloro-4-methoxyphenyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide

The compound features a complex structure that includes a chloro group, methoxy groups, and an isoxazole moiety, which contribute to its biological activity.

Anticancer Research

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival.

Cell LinePercentage Growth Inhibition
OVCAR-885.26%
NCI-H46075.99%
MDA-MB-23156.53%

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.

MicrobeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

The presence of the isoxazole group is believed to enhance its interaction with microbial targets .

Enzyme Inhibition Studies

The compound acts as an inhibitor of specific enzymes involved in critical biochemical pathways. For example, it has been shown to inhibit enzymes related to steroid metabolism, potentially offering therapeutic benefits in conditions like hormone-dependent cancers.

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, the compound was tested against multiple cancer cell lines, demonstrating significant growth inhibition rates. The study utilized both in vitro assays and in vivo models to validate its anticancer potential .

Case Study 2: Antimicrobial Properties

A comprehensive evaluation of the compound's antimicrobial efficacy was conducted against various pathogens. Results indicated that it not only inhibited bacterial growth but also showed low cytotoxicity towards human cells, highlighting its therapeutic potential .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(3-chloro-4-methoxyphenyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Oxazole ring formation : Cyclization of precursor aldehydes or ketones with hydroxylamine derivatives, followed by oxidation using reagents like Oxone® to form the oxazole core .
  • Amide coupling : Employ coupling agents such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) with DIPEA (N,N-Diisopropylethylamine) in polar aprotic solvents (e.g., DMF) to attach the acetamido and carboxamide groups. This method ensures efficient activation of carboxylic acids for nucleophilic attack by amines .
  • Purification : Use flash chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization (e.g., methanol/water mixtures) to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • 1H/13C NMR : Critical for confirming substituent positions and verifying the integrity of the oxazole, isoxazole, and aromatic rings. For example, the deshielded protons adjacent to electron-withdrawing groups (e.g., carboxamide) appear at δ 7.5–8.5 ppm in 1H NMR .
  • IR spectroscopy : Identifies key functional groups, such as C=O stretches (~1650–1750 cm⁻¹ for amides and carboxamides) and N-H stretches (~3300 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. How should researchers evaluate the compound’s solubility and stability for in vitro assays?

  • Solubility screening : Test in DMSO (primary solvent for stock solutions) followed by dilution in aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation.
  • Stability studies : Conduct accelerated degradation tests under varying pH (2–9), temperatures (4°C, 25°C, 40°C), and light exposure. Monitor via HPLC-UV for decomposition products .

Advanced Research Questions

Q. How can conflicting NMR data during structural elucidation be resolved?

  • 2D NMR techniques : Utilize HSQC (heteronuclear single quantum coherence) to correlate 1H and 13C signals, or NOESY to assess spatial proximity of protons in sterically hindered regions.
  • X-ray crystallography : Definitive for resolving ambiguities in regiochemistry or stereochemistry, especially for crystalline derivatives .

Q. What strategies improve coupling efficiency in the presence of steric hindrance from the 3,5-dimethylisoxazole group?

  • Microwave-assisted synthesis : Enhances reaction kinetics by reducing activation energy.
  • Alternative coupling reagents : Replace HBTU with PyBOP or HATU, which exhibit higher efficiency for bulky substrates.
  • Solvent optimization : Use DCM or THF to reduce steric crowding compared to DMF .

Q. How can low yields in the oxazole cyclization step be addressed?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization, as demonstrated in thiazolidinone syntheses .
  • Reaction time/temperature : Prolong reflux duration (e.g., 12–24 hours) or increase temperature (80–100°C) to drive equilibrium .

Q. How to design structure-activity relationship (SAR) studies for derivatives targeting specific biological pathways?

  • Substituent variation : Systematically modify the 3-chloro-4-methoxyphenyl, isoxazole, or oxazole moieties. For example, replace the methoxy group with ethoxy or halogens to assess electronic effects .
  • Biological assays : Pair synthetic derivatives with enzymatic assays (e.g., kinase inhibition) or cell-based models (e.g., cytotoxicity in cancer lines) to correlate structural changes with activity .

Q. What computational methods are suitable for predicting binding modes of this compound with target proteins?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites. Validate with MD simulations (e.g., GROMACS) to assess binding stability.
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors/donors (e.g., carboxamide oxygen) and hydrophobic regions (e.g., dimethylisoxazole) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental LogP values?

  • Experimental validation : Measure partition coefficients via shake-flask method (octanol/water).
  • Software calibration : Adjust atom contribution parameters in tools like MarvinSuite or ChemAxon to align with empirical data .

Q. What steps validate purity when HPLC and NMR data conflict?

  • Orthogonal techniques : Combine HPLC with capillary electrophoresis (CE) or LC-MS to detect co-eluting impurities.
  • Elemental analysis : Confirm C/H/N ratios match theoretical values within 0.3% error .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.